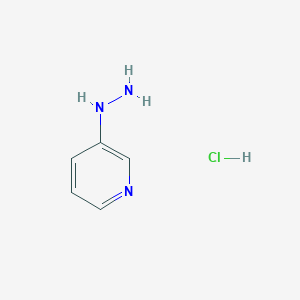

3-Hydrazinylpyridine hydrochloride

Descripción

Propiedades

IUPAC Name |

pyridin-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4,8H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSAWRPVTKYGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630955 | |

| Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650638-17-8 | |

| Record name | Pyridine, 3-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650638-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydrazinylpyridine Hydrochloride and Its Analogues

Established Synthetic Routes to 3-Hydrazinylpyridine (B1311347) Hydrochloride

The preparation of 3-hydrazinylpyridine hydrochloride is most commonly accomplished through nucleophilic aromatic substitution, a reliable and well-documented approach.

The principal route to 3-hydrazinylpyridine involves the reaction of a 3-halopyridine, such as 3-chloropyridine (B48278) or 3-bromopyridine, with hydrazine (B178648) hydrate (B1144303). thieme-connect.com This reaction is a classic example of nucleophilic aromatic substitution (SNAr), where the electron-deficient pyridine (B92270) ring is susceptible to attack by a potent nucleophile like hydrazine. youtube.comyoutube.com The reaction is typically performed in a suitable solvent, such as an alcohol, and may be heated to facilitate the substitution. google.comgoogle.com The resulting 3-hydrazinylpyridine free base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen atom relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom makes the ortho (2-position) and para (4-position) positions particularly electron-deficient and thus more activated towards nucleophilic attack. youtube.comvaia.com While the meta (3-position) is less activated, the reaction with strong nucleophiles like hydrazine still proceeds, often requiring more forcing conditions.

Table 1: Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol (B145695) | Reflux, 8 hours | 3-Chloro-2-hydrazinopyridine | 95% | google.com |

| 2,3-Dichloropyridine | Hydrazine hydrate | DMAC | Reflux, 6 hours | 3-Chloro-2-hydrazinopyridine | 98% | google.com |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile | Reflux, 12 hours | 1-(3-Nitropyridin-2-yl)piperazine | 65% | nih.gov |

While SNAr is the dominant method, other synthetic strategies have been explored. One such alternative involves the diazotization of 3-aminopyridine (B143674), followed by reduction of the resulting diazonium salt. This method, while classic in aromatic chemistry, can be sensitive to reaction conditions. Innovations in this area focus on improving safety, yield, and substrate scope, often through the development of novel reducing agents or reaction media.

Advanced Synthetic Strategies for Substituted 3-Hydrazinylpyridine Derivatives

The development of new derivatives of 3-hydrazinylpyridine is crucial for expanding its applications. Advanced synthetic strategies focus on regioselectivity and the use of modern, sustainable techniques.

Achieving regioselectivity in the synthesis of substituted pyridines is a significant challenge. nih.gov The inherent reactivity of the pyridine ring can lead to mixtures of isomers. mdpi.com Strategies to control the position of substitution include the use of directing groups, which can electronically or sterically guide incoming reagents to a specific position. For instance, the strategic placement of a nitro group can activate a specific position for nucleophilic attack, as seen in the synthesis of 1-(3-nitropyridin-2-yl)piperazine. nih.gov After the desired substitution, the directing group can be removed or transformed. Other approaches involve multi-step sequences that build the substituted pyridine ring from acyclic precursors, offering precise control over the final substitution pattern. researchgate.netresearchgate.net

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful green chemistry tool. nih.gov This solvent-free or low-solvent approach can lead to quantitative yields and unique reactivities not observed in solution-phase chemistry. mdpi.comnih.gov The synthesis of hydrazones, which are derivatives of hydrazines, has been successfully demonstrated using mechanochemical methods. rsc.orgrsc.org Grinding a hydrazine with an aldehyde or ketone in a ball mill can produce the corresponding hydrazone efficiently. rsc.org This technique holds promise for the synthesis of 3-hydrazinylpyridine derivatives, potentially offering a more sustainable and efficient alternative to traditional solvent-based methods.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters like temperature and residence time. beilstein-journals.orgnih.govtechnologynetworks.com This technology has been applied to the synthesis of various heterocyclic compounds, including pyridines and pyrazoles. beilstein-journals.orgrsc.org For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step in a continuous flow microwave reactor. beilstein-journals.orgresearchgate.net The application of flow chemistry to the synthesis of 3-hydrazinylpyridine and its analogues could enable safer handling of hazardous reagents like hydrazine and provide a more efficient and scalable manufacturing process.

Purification and Characterization Techniques in Synthetic Studies

The rigorous purification and unambiguous characterization of synthesized compounds are paramount in chemical research to ensure the validity of subsequent studies. In the synthesis of this compound and its analogues, specific techniques are employed to isolate the target molecule from unreacted starting materials, byproducts, and other impurities, and to confirm its structural integrity.

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization of the desired compound while impurities remain dissolved in the mother liquor. mt.com

For pyridine derivatives, purification often involves exploiting the basic nature of the pyridine ring. A common strategy includes treatment with an acid, like hydrochloric acid, to form a salt which can be isolated. uop.edu.pk General purification methods for crude pyridine compounds may involve treatment with an alkali followed by distillation. google.com Adding an acid or water before the alkali treatment can further enhance purity. google.com

In the context of hydrazinylpyridine derivatives, the choice of solvent is critical. For instance, in the synthesis of 3-chloro-2-hydrazinopyridine, a related analogue, the crude product is obtained by filtration after a reflux reaction in a polar solvent, followed by washing with water and drying. google.com The synthesis of other heterocyclic pyridine derivatives has utilized ethanol as a recrystallization solvent to obtain the final solid product. researchgate.net While specific recrystallization solvent systems for this compound are not extensively detailed in readily available literature, general principles for purifying pyridine salts suggest the use of polar solvents. The selection of an appropriate solvent system requires balancing sufficient solubility at high temperatures with poor solubility at low temperatures to maximize the recovery of the purified product. mt.com The use of additives can also play a role in controlling crystallization kinetics to improve the quality of the resulting crystals. For example, this compound itself has been used as an additive to regulate the crystallization of tin-lead perovskites by promoting fast nucleation and delaying microcrystal growth. researchgate.net

Following purification, a suite of analytical methods is used to confirm the identity and purity of the synthesized this compound. These techniques provide detailed information about the molecular structure and composition.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. jchemrev.com For this compound, the expected molecular weight is approximately 145.59 g/mol . nih.gov Hydrazine-based reagents, including hydrazinopyridines, are known to be effective for derivatization in liquid chromatography-mass spectrometry (LC-MS) analysis, as they enhance ionization efficiency and sensitivity. nih.govresearchgate.net This makes MS an essential tool for confirming the presence and identity of the target compound, even at low concentrations. mdpi.com The structures of novel pyridine derivatives are commonly identified using techniques including electron impact mass spectrometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of organic compounds. For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the different protons on the pyridine ring and the hydrazine moiety. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a fingerprint of the molecule's proton environment. Similarly, the ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching vibrations from the hydrazine group and the ammonium (B1175870) salt, as well as C=C and C=N stretching vibrations from the pyridine ring. For example, the synthesis of a related compound, 2-hydrazinyl-3H-imidazo[4,5-b]pyridine, showed the appearance of N-H bands between 3383-3205 cm⁻¹. researchgate.net

The table below summarizes key analytical data for the validation of this compound.

| Analytical Technique | Observed Characteristics for this compound |

| Molecular Formula | C₅H₈ClN₃ nih.gov |

| Molecular Weight | 145.59 g/mol nih.gov |

| Mass Spectrometry | Exact Mass: 145.0406750 Da nih.gov |

| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring and protons of the hydrazinyl group (specific chemical shifts are solvent-dependent). |

| ¹³C NMR | Signals corresponding to the five distinct carbon atoms of the pyridine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=N, and C=C bonds. |

Reaction Chemistry and Mechanistic Investigations of 3 Hydrazinylpyridine Hydrochloride

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the pyridine (B92270) ring is a highly reactive functional group, participating in a variety of chemical transformations. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)

One of the most characteristic reactions of the hydrazine moiety is its condensation with carbonyl compounds such as aldehydes and ketones to form hydrazones. uchile.cl This reaction is a cornerstone of hydrazine chemistry and proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.net However, the reaction can also proceed under neutral or even basic conditions. jcsp.org.pk In fact, basic conditions can be advantageous, as they prevent undesirable side reactions that can occur in acidic media. jcsp.org.pk The general mechanism for acid-catalyzed hydrazone formation is depicted below:

Figure 1: General Mechanism of Hydrazone Formation

Protonation of the carbonyl oxygen by an acid catalyst.

Nucleophilic attack by the primary amine of the hydrazine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen.

Elimination of a water molecule to form the C=N double bond of the hydrazone.

The resulting pyridin-3-ylhydrazones are stable compounds and serve as important intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles, through subsequent cyclization reactions. beilstein-journals.org For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings. beilstein-journals.org

Interactive Table 1: Examples of Condensation Reactions

| Carbonyl Compound | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Aldehydes | Hydrazone | Acidic or neutral, often in an alcohol solvent | researchgate.net |

| Ketones | Hydrazone | Acidic or neutral, often in an alcohol solvent | researchgate.netresearchgate.net |

| 1,3-Dicarbonyl Compounds | Pyrazole (after cyclization) | Typically basic or neutral conditions | beilstein-journals.org |

| β-Ketoesters | Pyrazole (after cyclization) | Varies, can be one-pot | beilstein-journals.org |

Oxidation Reactions and Product Characterization

The hydrazine moiety in 3-hydrazinylpyridine (B1311347) is susceptible to oxidation. One-electron oxidation, which can be initiated by metal ions or enzymes, generates a hydrazyl radical. nih.gov This reactive intermediate can undergo further reactions. Depending on the oxidizing agent and reaction conditions, various products can be formed. For example, oxidation can lead to the formation of the corresponding pyridyl azide (B81097) or other oxidized derivatives. Strong oxidizing agents can lead to the cleavage of the N-N bond. The reaction with molecular oxygen, particularly in the presence of metal ions, can generate reactive oxygen species. nih.gov

Reduction Reactions and Product Characterization

While hydrazine and its derivatives are well-known as reducing agents themselves (e.g., in the Wolff-Kishner reduction), the hydrazine group can also be reduced. uchile.cl However, the reduction of the hydrazinyl group in 3-hydrazinylpyridine is less commonly reported than its other reactions. In principle, catalytic hydrogenation could cleave the N-N bond to yield 3-aminopyridine (B143674) and ammonia, or potentially reduce the pyridine ring itself, depending on the conditions. The reduction of the pyridine ring to piperidine (B6355638) is a known transformation for pyridine compounds, typically achieved using hydrogen gas with a metal catalyst or sodium in ethanol (B145695). uoanbar.edu.iq

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring in 3-hydrazinylpyridine possesses aromatic character, but its reactivity is significantly different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. wikipedia.org This nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. uoanbar.edu.iqwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally resistant to electrophilic aromatic substitution because the nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqrsc.org This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

When EAS does occur, it preferentially happens at the 3-position (meta to the nitrogen). Attack at the 2- or 4-positions (ortho and para) would result in an unstable resonance intermediate where the positive charge is placed on the already electron-deficient nitrogen atom. quora.com The hydrazinyl group (-NHNH2) is an activating, ortho-, para-directing group. Therefore, in 3-hydrazinylpyridine, its directing effect is in opposition to the inherent preference of the pyridine ring for 3-substitution. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iqwikipedia.org This reactivity is similar to that of nitrobenzene. uoanbar.edu.iq A nucleophile can attack the ring, and if a suitable leaving group (like a halide) is present at the 2-, 4-, or 6-position, it can be displaced. youtube.com

The synthesis of hydrazinylpyridines often relies on this reactivity. For example, 2-chloropyridine (B119429) or 3-chloropyridine (B48278) can react with hydrazine hydrate (B1144303) in a nucleophilic aromatic substitution reaction, where hydrazine acts as the nucleophile to displace the chloride ion. chemicalbook.comthieme-connect.comgoogle.com

Interactive Table 2: Reactivity of the Pyridine Ring

| Reaction Type | Reactivity Compared to Benzene | Preferred Position(s) | Rationale | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivated | 3-position | Avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate. | uoanbar.edu.iqquora.com |

| Nucleophilic Aromatic Substitution | Activated | 2- and 4-positions | The electronegative nitrogen withdraws electron density, making these positions electrophilic and able to stabilize a negative charge in the intermediate. | uoanbar.edu.iqwikipedia.org |

Functional Group Interconversions on the Pyridine Ring

The functional groups on the pyridine ring, including the hydrazine moiety itself, can be interconverted. As mentioned, a primary method for synthesizing 3-hydrazinylpyridine involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with hydrazine. thieme-connect.com This represents a key functional group interconversion from a halopyridine to a hydrazinylpyridine.

Furthermore, the hydrazine group can be transformed into other nitrogen-containing functional groups. Its oxidation to an azide has been noted. It can also be completely removed and replaced by hydrogen (deamination) under certain reductive conditions, although this is not always straightforward. The pyridine nitrogen itself can undergo reactions, such as alkylation to form pyridinium salts or oxidation to form a pyridine N-oxide. wikipedia.org The formation of an N-oxide can alter the reactivity of the ring, for example, by directing electrophilic substitution to the 4-position. wikipedia.orgrsc.org

Cyclization Reactions Involving 3-Hydrazinylpyridine Hydrochloride

Cyclization reactions are a cornerstone of heterocyclic chemistry, and this compound is a key player in the synthesis of a variety of fused ring systems. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a pyridine ring, allows for diverse intramolecular and intermolecular cyclization pathways.

Formation of Fused Heterocyclic Systems (e.g., Pyrazoles, Triazines)

The reaction of this compound with appropriate precursors readily yields fused heterocyclic systems, with pyrazoles and triazines being prominent examples.

The synthesis of pyrazoles often involves the condensation of this compound with β-dicarbonyl compounds. This reaction, a variation of the Knorr pyrazole synthesis, proceeds by the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. For instance, the reaction with various 1,3-diketones can lead to the formation of 1-(pyridin-3-yl)-pyrazoles. The regioselectivity of this reaction is influenced by the nature of the substituents on the β-dicarbonyl compound.

Similarly, triazine derivatives can be synthesized from this compound. One common approach involves the reaction with isothiocyanates. The initial addition of the hydrazine moiety to the isothiocyanate forms a thiosemicarbazide (B42300) intermediate. Subsequent cyclization, which can be promoted by acid or base, leads to the formation of a triazine ring. For example, reaction with acyl isothiocyanates can yield substituted 1,2,4-triazoles, which can be considered a subset of the broader triazine class of heterocycles. researchgate.net The synthesis of 1,3,5-triazine (B166579) derivatives can also be achieved through the reaction of the corresponding hydrazone with suitable precursors. nih.gov

The following table summarizes representative examples of the formation of fused heterocyclic systems from hydrazine derivatives, illustrating the versatility of this synthetic approach.

| Starting Hydrazine Derivative | Reagent | Product | Yield (%) | Reference |

| 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine | Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 82 | nih.gov |

| 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94 | nih.gov |

| 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Bromobenzaldehyde | 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 95 | nih.gov |

| Lauroyl isothiocyanate | Hydrazine hydrate | 3-Undecyl-1H-1,2,4-triazole-5(4H)-thione | 82 | idosi.org |

Reaction Mechanisms of Cycloaddition Pathways

The formation of five-membered heterocyclic rings, such as pyrazoles, from this compound and its derivatives often proceeds through cycloaddition reactions. Mechanistic studies, including computational analyses, have shed light on these pathways.

When this compound reacts with an unsaturated system, the initially formed hydrazone can act as a 1,3-dipole in a [3+2] cycloaddition reaction. However, under acidic conditions, the protonated hydrazone behaves differently. Computational studies on the Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones have defined the reaction as a (3+ + 2) monopolar cycloaddition. beilstein-journals.orgcsic.es This terminology highlights the positive charge on the protonated imino nitrogen of the hydrazone. beilstein-journals.orgcsic.es

In this inverse-demand cycloaddition, the protonated hydrazone acts as the electrophile, involving its Lowest Unoccupied Molecular Orbital (LUMO), which interacts with the Highest Occupied Molecular Orbital (HOMO) of the alkene (the dipolarophile). beilstein-journals.org This is in contrast to the classical 1,3-dipolar cycloaddition of azomethine imines where the azomethine imine is the nucleophile. beilstein-journals.org

The general mechanism for the formation of a pyrazole ring from a hydrazone via a cycloaddition pathway can be visualized as follows:

Formation of the Hydrazone: this compound condenses with a carbonyl compound (e.g., an aldehyde or ketone) to form the corresponding 3-pyridylhydrazone.

Protonation: In the presence of an acid catalyst, the imine nitrogen of the hydrazone is protonated, activating it for cycloaddition.

[3+2] Cycloaddition: The protonated hydrazone undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile (e.g., an alkene or alkyne). Computational studies suggest that these processes can be concerted but asynchronous, meaning the two new sigma bonds are formed in a single transition state but not to the same extent. csic.es

Aromatization: The resulting pyrazolidine (B1218672) or pyrazoline intermediate then undergoes an elimination reaction (e.g., loss of water or another small molecule) to yield the stable, aromatic pyrazole ring.

Computational studies on related systems, such as the 1,3-dipolar cycloaddition of nitrilimines, further support the feasibility of these cycloaddition pathways in forming five-membered heterocyclic rings. researchgate.net The regioselectivity of these reactions is a key aspect, and theoretical calculations have been instrumental in predicting and rationalizing the observed outcomes. nih.gov

Advanced Applications in Materials Science and Engineering

Role as an Additive in Perovskite Solar Cells

3-Hydrazinylpyridine (B1311347) hydrochloride has emerged as an effective additive in the fabrication of tin-lead (Sn-Pb) mixed perovskite solar cells (PSCs), addressing critical challenges related to film quality and stability.

The performance of Sn-Pb perovskite solar cells is often limited by poor crystallinity of the active layer. researchgate.net The introduction of 3-Hydrazinylpyridine hydrochloride (3-HH) as an additive provides a method to precisely control the crystallization process of the perovskite film, particularly when using a two-step deposition method. researchgate.net Research indicates that the 3-HH additive modulates the crystallization pathway in several key ways. researchgate.net It promotes rapid nucleation of the perovskite crystals while simultaneously slowing down the initial formation and growth of perovskite microcrystals. researchgate.net This initial delay is crucial as it balances the crystallization rate of the tin and lead phases. researchgate.net Following this initial stage, the additive then accelerates the coalescence of the perovskite microcrystals in the later stages of film formation. researchgate.net This multi-stage regulation helps to form a more ordered and crystalline perovskite layer, which is essential for high-performance photovoltaic devices. researchgate.net The hydrazine (B178648) group in the additive also plays a critical role as a reducing agent, effectively inhibiting the detrimental oxidation of Sn²⁺ to Sn⁴⁺ within the perovskite precursor solution. researchgate.net

The controlled crystallization kinetics induced by this compound directly translates to improved perovskite film morphology and enhanced device performance. researchgate.net The additive helps in forming high-quality, uniform perovskite films with fewer defects. researchgate.net Furthermore, post-treatment of the film surface with 3-HH ameliorates the surface and leads to a more favorable energy level alignment within the solar cell structure. researchgate.net The combination of doping and post-treatment with 3-HH effectively passivates defects and suppresses the oxidation of Sn²⁺, a common degradation pathway. researchgate.net

These improvements in film quality and electronic properties result in a significant boost in power conversion efficiency (PCE). As detailed in the table below, devices fabricated with the 3-HH additive achieve a PCE of 18.329%, a notable increase over the 16.362% efficiency of the control device without the additive. researchgate.net

| Device Configuration | Power Conversion Efficiency (PCE) |

| Control Device | 16.362% |

| Device with 3-HH Additive | 18.329% |

| Data sourced from a study on Sn-Pb perovskite solar cells. researchgate.net |

A major challenge for perovskite solar cells, especially those containing tin, is their long-term stability. The use of this compound as an additive and post-treatment agent has been shown to significantly enhance the operational stability of these devices. researchgate.net The protective role of the additive, primarily through the suppression of tin oxidation and passivation of defects, contributes to this improved durability. researchgate.net

In a long-term stability test, unencapsulated solar cells modified with 3-HH retained 85% of their initial power conversion efficiency after being stored in a glove box for 1500 hours. In contrast, the control devices maintained only 66% of their initial efficiency over the same period, demonstrating a clear enhancement in stability. researchgate.net

| Device Configuration | PCE Retention after 1500 hours |

| Control Device | 66% |

| Device with 3-HH Additive | 85% |

| Data for unencapsulated devices stored in a glove box. researchgate.net |

Coordination Chemistry and Ligand Design

The nitrogen atoms in both the pyridine (B92270) ring and the hydrazine group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. It can bind to metal ions to form stable metal complexes with diverse structures and potential applications.

The synthesis of metal complexes using ligands containing hydrazine or hydrazone functionalities typically involves a straightforward reaction between the ligand and a metal salt. jptcp.com In a general procedure, a solution of the ligand is mixed with a solution of a metal salt (e.g., chlorides of cobalt, nickel, copper, or zinc) in a suitable solvent, often methanol. jptcp.com The reaction mixture may be heated under reflux to facilitate the complex formation. jptcp.com The resulting metal complexes can then be isolated as crystalline solids. jptcp.com

A comprehensive suite of analytical techniques is employed to characterize these newly synthesized compounds and determine their structure. jptcp.com These methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=N, N-N, and pyridine ring vibrations) upon complexation with the metal ion. jptcp.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal center. jptcp.com

Elemental Analysis (CHN Analysis): To determine the empirical formula of the complex and verify its stoichiometry. jptcp.comjptcp.com

Mass Spectrometry (EI-MS): To confirm the molecular weight of the complex. jptcp.com

Magnetic Susceptibility and Conductivity Measurements: To provide further insight into the electronic structure and geometry of the metal center and to determine if the anions are coordinated to the metal or exist as counter-ions. jptcp.comjptcp.com

Pyridine-containing compounds are widely used as ligands in the field of transition-metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its electronic properties and reactivity, thereby enabling a variety of chemical transformations. beilstein-journals.org For instance, rhodium catalysts bearing N-heterocyclic carbene (NHC) ligands have been successfully used for the hydroarylation of alkenes and alkynes with bipyridine substrates. beilstein-journals.org

In such catalytic systems, the pyridine moiety is crucial for directing the reaction to a specific position on the ring. beilstein-journals.org Palladium-catalyzed reactions using phenanthroline as a ligand have achieved C-3 arylation of pyridine. beilstein-journals.org The design of the ligand's backbone is critical for achieving high regioselectivity in these transformations. beilstein-journals.org Given its structure, this compound could serve as a versatile ligand in similar catalytic systems, with the potential for both the pyridine and hydrazine groups to participate in metal coordination and influence the outcome of catalytic reactions.

Spectroscopic Studies of Metal-Ligand Interactions

The coordination chemistry of pyridine and its derivatives has been a subject of extensive research due to their ability to form stable complexes with a wide range of transition metals. mdpi.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. mdpi.com The resulting metal complexes often exhibit interesting electronic and spectroscopic properties. wesleyan.edu

While specific spectroscopic studies on metal complexes of this compound are not extensively documented in publicly available literature, the behavior of related pyridine and hydrazine-containing ligands provides significant insights into the potential coordination modes and spectroscopic signatures. The hydrazine group introduces additional coordination sites, allowing the molecule to act as a bidentate or bridging ligand.

Spectroscopic techniques are crucial for elucidating the structure and bonding in these metal complexes. Infrared (IR) spectroscopy, for instance, can provide evidence of coordination by monitoring the shifts in the vibrational frequencies of the pyridine ring and the N-H bonds of the hydrazine moiety upon complexation. bldpharm.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is instrumental in determining the structure of diamagnetic metal complexes in solution. nih.gov For paramagnetic complexes, techniques like paramagnetic NMR spectroscopy, in conjunction with theoretical calculations, can be employed to understand the electronic structure and the nature of the metal-ligand bond. nih.gov

In studies of related compounds, such as hydrazone derivatives of pyridine, techniques like elemental analysis, molar conductivity, magnetic susceptibility, and thermal analysis are used to characterize the resulting metal complexes. chemicalbook.com Spectroscopic methods confirm the coordination of the ligand to the central metal ion. For example, in some hydrazone complexes, the ligand has been shown to behave in a tridentate fashion. chemicalbook.com

The table below summarizes the common spectroscopic techniques used to study metal complexes of pyridine- and hydrazine-containing ligands and the type of information that can be obtained.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups, changes in bond vibrations upon coordination. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure in solution for diamagnetic complexes. |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. |

| X-ray Crystallography | Precise determination of the three-dimensional structure of the complex in the solid state. |

Further research focusing specifically on the spectroscopic analysis of metal complexes with this compound would be valuable in fully understanding its coordination behavior and unlocking its potential in catalysis, sensing, and materials chemistry.

Development of Novel Polymeric Materials and Coatings

The bifunctional nature of this compound also positions it as a promising candidate for the development of novel polymers and functional coatings. The hydrazine group is highly reactive and can participate in various polymerization reactions or be used to graft the molecule onto existing polymer backbones. nih.gov

While direct reports on the use of this compound in polymer synthesis are limited, the application of structurally similar compounds provides a strong basis for its potential in this area. For instance, derivatives like 2-Chloro-6-hydrazinopyridine are noted for their use in producing specialty polymers and coatings, which suggests that the hydrazinopyridine scaffold is suitable for creating materials with enhanced properties.

The pyridine ring within the polymer structure can impart several desirable characteristics. It can enhance thermal stability, alter solubility, and provide sites for post-polymerization modification or metal coordination, leading to the creation of metallopolymers with interesting optical, electronic, or catalytic properties.

One potential application is in the development of functional coatings. The hydrazine group can react with various functional groups on a surface to form a covalent bond, anchoring the pyridine functionality to the material. Such coatings could be used to modify the surface properties of materials, for example, to improve adhesion, provide corrosion resistance, or introduce specific binding sites for biological molecules or metal ions. The development of functional coatings is an active area of research with applications ranging from biomedical devices to industrial components. nih.gov

The table below outlines potential methods for incorporating this compound into polymeric materials and the potential applications of the resulting materials.

| Polymerization/Modification Method | Resulting Material | Potential Applications |

| Polycondensation with dicarboxylic acids | Polyamides with pendant pyridine groups | High-performance fibers, films, and engineering plastics. |

| Grafting onto existing polymer backbones | Functionalized polymers | Membranes for separation, functional coatings, and biocompatible materials. nih.gov |

| As a chain transfer agent in polymerization | End-functionalized polymers | Precursors for block copolymers and other complex architectures. |

| Formation of polymer-metal complexes | Metallopolymers | Catalysts, sensors, and materials with tunable optical or magnetic properties. |

The exploration of this compound as a monomer and functionalizing agent is a promising avenue for the creation of new materials with tailored properties for a variety of advanced applications.

Exploration in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Biologically Active Derivatives

The inherent reactivity of the hydrazinyl group in 3-Hydrazinylpyridine (B1311347) hydrochloride makes it a key starting material for the synthesis of diverse heterocyclic compounds. This reactivity has been harnessed to create libraries of derivatives with a broad spectrum of biological activities.

Hydrazone Derivatives with Potential Bioactivities

Hydrazones, formed through the condensation reaction of hydrazines with aldehydes or ketones, represent a significant class of compounds derived from 3-Hydrazinylpyridine hydrochloride. These derivatives have demonstrated a wide range of pharmacological properties. The synthesis of these compounds is often straightforward, allowing for the creation of a large number of analogues for structure-activity relationship (SAR) studies. For instance, a series of substituted phenylethylidenehydrazinylpyridinium derivatives have been synthesized and evaluated for their potential as lead compounds against leishmanial infections. nih.gov

Pyridine (B92270) Derivatives for Therapeutic Development

The pyridine nucleus is a common feature in many approved drugs, and derivatives of this compound are no exception in the pursuit of new therapeutic agents. nih.gov The pyridine ring can be modified to fine-tune the physicochemical properties and biological activity of the resulting molecules. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and synthesized, showing promising antibacterial activity. nih.gov

Investigational Biological Activities

The derivatives of this compound have been the subject of numerous biological investigations, revealing their potential in several key therapeutic areas.

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition)

Cholinesterase inhibitors are crucial for the management of neurodegenerative diseases like Alzheimer's. nih.gov Derivatives of this compound have been explored for their ability to inhibit these enzymes. A series of 2-chloro-3-hydrazinopyrazine derivatives were designed and synthesized, with some compounds exhibiting strong acetylcholinesterase (AChE) inhibitory effects. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2-chloro-3-hydrazinopyrazine Derivatives

| Compound | IC50 (µM) |

|---|---|

| CHP4 | 3.76 nih.gov |

| CHP5 | 4.2 nih.gov |

| Donepezil (Standard) | 0.53 nih.gov |

Biochemical Probe Applications

The structural features of 3-Hydrazinylpyridine derivatives also lend themselves to the development of biochemical probes. Fluorescent probes are essential tools for visualizing and understanding biological processes at the molecular level. A novel fluorescent probe based on a rhodamine hydrazone derivative bearing a thiophene (B33073) group has been developed for the detection of Al³⁺ ions. nih.gov While not directly derived from 3-hydrazinylpyridine, this demonstrates the potential of the hydrazone moiety in probe design. Another study details a hydrazine-based small molecule, 2-Hydrazine-5-nitrophenol (2Hzin5NP), which acts as a fluorescent probe for monitoring biomolecule carbonylation in cancer cells. nih.gov

Anti-infective Research (e.g., Antitubercular, Antimalarial, Antibacterial, Antileishmanial Activities)

The search for new anti-infective agents is a global health priority. Derivatives of this compound have shown considerable promise in this area.

Antitubercular Activity: New 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione derivatives have been synthesized and tested for their in vitro antimycobacterial activity. The oxadiazolone derivatives, in particular, showed interesting activity against Mycobacterium tuberculosis H(37)Rv. nih.gov

Antimalarial Activity: Malaria remains a significant cause of morbidity and mortality worldwide. Pyrazoline derivatives, which can be synthesized from hydrazone intermediates, have been investigated as potential antimalarial agents. Substituted 3-styryl-2-pyrazoline derivatives have shown excellent in vitro antimalarial activity against Plasmodium falciparum. ukm.mynih.gov Chalcone derivatives with pyridine moieties have also been synthesized and demonstrated good antimalarial activity. pensoft.net

**Table 2: Antimalarial Activity of Pyrazoline and Chalcone Derivatives against *P. falciparum***

| Compound | IC50 (µM) | Strain |

|---|---|---|

| Pyrazoline 3a | 0.101 ukm.my | 3D7 |

| Pyrazoline 2a | 0.177 ukm.my | 3D7 |

| Pyrazoline 1b | 0.258 ukm.my | 3D7 |

| Chalcone A | 0.48 µg/mL pensoft.net | 3D7 |

| Chalcone A | 0.31 µg/mL pensoft.net | FCR3 |

Antibacterial Activity: The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Pyrazoline and hydrazone derivatives have been evaluated for their in vitro antibacterial activities against various strains. turkjps.orgturkjps.orgnih.gov Additionally, certain pyridinium (B92312) salts derived from substituted benzylidenehydrazinylpyridines have shown notable activity, particularly against Staphylococcus aureus. mdpi.com A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives also exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov

Table 3: Antibacterial Activity (MIC in µg/mL) of Pyrazoline and Pyridinium Derivatives

| Compound | S. aureus | E. faecalis | B. subtilis | P. aeruginosa |

|---|---|---|---|---|

| Pyrazoline 24 | 64 turkjps.orgnih.gov | 32 turkjps.orgnih.gov | 64 turkjps.orgnih.gov | >1024 turkjps.org |

| Pyrazoline 22 | >1024 turkjps.org | 32 turkjps.orgnih.gov | 64 turkjps.orgnih.gov | 64 turkjps.org |

| Pyridinium Salt 3d | 4 mdpi.com | - | - | - |

Antileishmanial Activity: Leishmaniasis is a parasitic disease with limited treatment options. Novel pyridinium-hydrazone derivatives have been synthesized and shown to be more active than the reference drug, meglumine (B1676163) antimoniate, against Leishmania tropica. nih.gov Other studies on quinazolinone derivatives, which can be synthesized from related precursors, also demonstrated promising antileishmanial activity. researchgate.net

**Table 4: Antileishmanial Activity of Pyridinium-Hydrazone Derivatives against *L. tropica***

| Compound | IC50 (µM) |

|---|---|

| 3d | 6.90 nih.gov |

| 5c | 9.92 nih.gov |

| 3b | 11.69 nih.gov |

| 3c | 12.03 nih.gov |

| Meglumine antimoniate (Standard) | 20.49 nih.gov |

Anti-cancer and Anti-inflammatory Effects

The hydrazone moiety is a key structural feature in many compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory effects. mdpi.com This functional group can engage in hydrogen bonding and coordinate with metal ions, which makes these compounds valuable for interacting with biological targets. mdpi.com

In the realm of anti-cancer research, various derivatives of pyridine and related heterocyclic structures have been a focus. The design of new molecules for cancer treatment aims to improve upon existing clinical drugs by offering enhanced selectivity against cancer cells while minimizing harm to healthy cells. mdpi.com For instance, research into pyridine derivatives has shown that substitutions on the aromatic ring, such as with methyl (CH₃) or nitro (NO₂) groups, can influence their anti-proliferative activity. mdpi.com Specifically, the position of these substitutions can significantly impact the compound's effectiveness, as measured by IC₅₀ values. mdpi.com Studies on mammary carcinoma lines have indicated that para-position substitutions of CH₃ and NO₂ groups can improve anti-proliferative activity. mdpi.com

Regarding anti-inflammatory properties, hydrazone derivatives have demonstrated a wide array of biological activities. mdpi.com The development of hydrazone derivatives with specific functional groups, like halogens or methyl substitutions on the aromatic ring, has been shown to enhance their anti-inflammatory potency. mdpi.com The anti-inflammatory effects of some pyridine derivatives, such as 3-hydroxy-pyridine-4-one derivatives, are thought to be linked to their iron-chelating properties. nih.gov Key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are iron-dependent. nih.gov By chelating iron, these compounds may inhibit the synthesis of pro-inflammatory prostanoids and the generation of toxic free radicals. nih.gov

Mechanisms of Action and Molecular Interactions

The biological activity of compounds containing a hydrazinylpyridine moiety is largely attributed to the reactive nature of the hydrazine (B178648) group. This group can interact with various molecular targets within biological systems. The ability of hydrazones to form hydrogen bonds and coordinate with metal ions makes them suitable for interacting with biological targets in drug design. mdpi.com These interactions are crucial for their wide range of pharmacological properties, which include antimicrobial, anti-inflammatory, and anti-cancer effects. mdpi.com The specific interactions can involve the inhibition of enzymes and the disruption of cellular metabolic pathways.

The hydrazine group (-NH-NH₂) present in 3-hydrazinylpyridine is highly reactive and can form covalent bonds with electrophilic centers in biological molecules, including the active sites of enzymes. This covalent modification can lead to the inhibition of enzyme activity, thereby disrupting essential metabolic pathways within a cell. This reactivity is a key aspect of the compound's biological effects.

Hydrazone derivatives are known to be effective ligands, capable of coordinating with various metal ions. mdpi.com This property is significant in biological systems, as some metal ions are essential for normal biological functions, while others can be toxic. researchgate.net The interaction of hydrazone-based ligands with metal ions can lead to the formation of metal complexes with enhanced biological activity. researchgate.netresearchgate.net For example, the coordination of hydrazone ligands with metal ions can influence their ability to interact with biomolecules. researchgate.net The mode of bonding, whether through the enolic or ketonic form of the hydrazone, can be influenced by the pH of the reaction medium. researchgate.net These metal complexes have been studied for their potential as therapeutic agents. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridine and pyrazole (B372694) derivatives, these studies have provided valuable insights into how structural modifications influence their biological activities.

The anti-proliferative activity of pyridine derivatives against cancer cell lines has been shown to be dependent on the nature and position of substituents on the aromatic ring. mdpi.com For example, in studies on the HepG2 liver cancer cell line, a derivative with a single methyl (CH₃) group showed a lower IC₅₀ value (indicating higher potency) compared to derivatives with chlorine (Cl) or hydrogen (H) at the same position. mdpi.com This suggests that the size, volume, and polar surface area of the substituents play a significant role in their anti-cancer efficacy. mdpi.com Furthermore, increasing the number of methoxy (B1213986) (O-CH₃) groups on a compound has been found to decrease the IC₅₀ value, thereby increasing its activity. mdpi.com

In the context of anti-inflammatory agents, SAR studies on pyrazole derivatives have also been conducted. mdpi.com These studies have explored how different substituents on the pyrazole ring affect their ability to inhibit enzymes like lipoxygenase. mdpi.com For instance, the lipophilicity of the compounds has been identified as a significant factor influencing their activity. mdpi.com

The following table provides a summary of the structure-activity relationships for certain pyridine derivatives based on their IC₅₀ values against the HepG2 cell line. mdpi.com

| Derivative | Substituent | IC₅₀ (mM) |

| 31 | CH₃ | 1.30 |

| 32 | Cl | 5.84 |

| 33 | H | 7.15 |

This data indicates that the antiproliferative activity is favored by the presence of a methyl group over a hydrogen or chlorine atom in this particular series of derivatives. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For compounds related to 3-Hydrazinylpyridine (B1311347) hydrochloride, DFT calculations, often using the B3LYP functional with various basis sets such as 6-311++G(d,p), are employed to understand their structural and energetic properties. orientjchem.org These studies can elucidate the distribution of electron density, identify the most reactive sites within the molecule, and predict its behavior in chemical reactions.

For instance, in studies of similar hydrazine (B178648) derivatives, DFT calculations have been used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity.

Theoretical investigations on related pyridine (B92270) and hydrazine structures have also involved the calculation of various molecular descriptors to quantify reactivity.

Table 1: Calculated Molecular Properties of a Related Hydrazine Derivative

| Property | Value |

|---|---|

| HOMO Energy | -0.224 eV |

| LUMO Energy | -0.078 eV |

| Energy Gap (ΔE) | 0.146 eV |

| Dipole Moment | 4.58 Debye |

Data is illustrative and based on typical values for similar compounds.

Furthermore, DFT can be utilized to study the formation of hydrogen-bonded dimers and trimers. researchgate.net In the case of molecules containing pyridine and hydrazine moieties, the formation of intermolecular hydrogen bonds, such as N-H···O or N-H···N, can be analyzed. researchgate.net These interactions are crucial in understanding the self-assembly processes and the formation of larger molecular structures. mdpi.com The interaction energies and the changes in vibrational frequencies upon hydrogen bond formation can be calculated to assess the strength and nature of these interactions. researchgate.net

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how a ligand, such as a derivative of 3-Hydrazinylpyridine hydrochloride, might interact with a biological target, typically a protein. These computational techniques are central to rational drug design.

Molecular docking studies have been performed on derivatives of 3-hydrazinylpyridine to explore their potential as therapeutic agents. For example, substituted 3-hydrazinyl-3-oxo-propanamides have been investigated as potential anti-tubercular agents by docking them into the active site of the protein kinase PknB from Mycobacterium tuberculosis. nih.gov These studies revealed that the compounds could form favorable interactions with the active site residues of the enzyme. nih.gov Similarly, thiazole-clubbed pyridine scaffolds have been docked into the main protease (Mpro) of SARS-CoV-2 to assess their potential as COVID-19 inhibitors. mdpi.com

Table 2: Illustrative Molecular Docking Results for a 3-Hydrazinylpyridine Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| PknB | -8.5 | TYR158, VAL23, LYS40 |

| Mpro | -7.2 | HIS41, CYS145, GLU166 |

Data is hypothetical and for illustrative purposes only.

Following molecular docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to observe the conformational changes in both the ligand and the protein. mdpi.commdpi.com These simulations help to validate the docking poses and provide a more accurate estimation of the binding affinity by calculating the binding free energy, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. mdpi.commdpi.com

Prediction of Chemical Properties and Reaction Pathways

Computational methods are also instrumental in predicting the physicochemical properties and potential reaction pathways of this compound and its analogs. DFT calculations can be used to predict properties such as ionization potential, electron affinity, and global hardness and softness, which are all indicators of a molecule's chemical behavior.

The prediction of reaction pathways is another key application. For instance, the synthesis of thiazole (B1198619) derivatives from N'-(1-(pyridin-3-yl)ethylidene)hydrazinecarbothiohydrazide, a related compound, involves a substitution reaction followed by in situ cyclization. mdpi.com Computational chemistry can model these reaction steps, calculate the activation energies, and predict the most favorable reaction pathway, thus guiding the synthetic process.

By understanding the electronic structure and reactivity through computational models, chemists can predict how this compound might react with other reagents and under different conditions. This predictive power accelerates the discovery of new synthetic routes and the development of novel compounds with desired properties.

Analytical Methodologies in Research of 3 Hydrazinylpyridine Hydrochloride

Spectrophotometric Techniques for Detection and Quantification

Spectrophotometry, particularly UV-Vis spectroscopy, serves as a fundamental tool for the detection and quantification of 3-Hydrazinylpyridine (B1311347) hydrochloride. The pyridine (B92270) moiety within the compound's structure gives rise to characteristic electronic transitions that can be observed in the ultraviolet-visible spectrum.

The absorption maxima for pyridine itself are typically found around 202 nm and 254 nm. sielc.com The exact position of these peaks for 3-Hydrazinylpyridine hydrochloride can be influenced by the solvent and the pH of the medium, as protonation of the pyridine ring can alter the electronic environment. researchgate.netrsc.org For instance, studies on pyridine derivatives have shown that the absorption spectra are sensitive to both substituents and the solvent used. researchgate.net In acidic mobile phases with a pH of 3 or lower, the UV-Vis spectrum of pyridine-containing compounds may be affected. sielc.com

Researchers can construct a calibration curve by measuring the absorbance of a series of solutions with known concentrations of this compound at its specific maximum absorption wavelength (λmax). This allows for the quantification of the compound in unknown samples. Derivative spectrophotometry can also be employed to resolve complex mixtures and enhance the signal of the analyte, as demonstrated in the analysis of other hydrochloride salts in ternary mixtures. nih.gov

Table 1: Typical UV-Vis Absorption Maxima for Pyridine and its Derivatives

| Compound | Absorption Maxima (λmax) | Notes |

| Pyridine | 202 nm, 254 nm sielc.com | In acidic mobile phase (pH ≤ 3) sielc.com |

| Pyridine Derivatives | 206 nm, 264 nm researchgate.net | The π-π* transition at 264 nm is pH-sensitive. researchgate.net |

| Hydroxyzine hydrochloride | 234.2 nm nih.gov | Determined in a ternary mixture after ratio-subtraction. nih.gov |

Chromatographic Methods (LC-MS, GC) for Purity and Derivatization Efficiency

Chromatographic techniques are indispensable for assessing the purity of this compound and for evaluating the efficiency of its derivatization reactions. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) are powerful tools in this regard.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective method for the analysis of hydrazine (B178648) compounds. For polar compounds like this compound, reversed-phase HPLC is often employed. google.comrasayanjournal.co.in However, due to the high reactivity and polarity of hydrazines, derivatization is frequently necessary to improve chromatographic retention and detection sensitivity. americanpharmaceuticalreview.com Common derivatizing agents include aldehydes and ketones, which react with the hydrazine group. google.comsielc.com The efficiency of these derivatization reactions can be monitored by LC-MS by quantifying the derivatized product and any remaining unreacted starting material. nih.gov For instance, the use of 2-hydrazino-1-methylpyridine (HMP) as a derivatizing agent has been shown to enhance the sensitivity of androgen analysis by LC-MS/MS. nih.gov

Gas Chromatography (GC):

GC is another valuable technique for analyzing hydrazine derivatives. researchgate.net Direct analysis of underivatized hydrazines by GC can be challenging due to their polarity and potential for interaction with the stationary phase. researchgate.net Therefore, derivatization is a common practice to create more volatile and less polar derivatives suitable for GC analysis. sielc.comresearchgate.net For example, acetone (B3395972) can serve as both a diluent and a derivatizing agent for hydrazine, forming acetone azine which can be readily analyzed by GC. sielc.com The purity of this compound can be determined by developing a GC method that separates the main compound from any impurities, including residual solvents and by-products from its synthesis.

The efficiency of derivatization reactions is a critical parameter. Studies have shown that factors such as reaction time, temperature, and the choice of derivatizing agent significantly impact the yield of the desired derivative. nih.gov Chromatographic methods allow for the precise measurement of these efficiencies, ensuring the reliability of subsequent quantitative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region of the spectrum. The formation of a hydrochloride salt leads to a downfield shift of all proton signals compared to the free base, due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons. pw.edu.pl

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are characteristic and can be used to confirm the substitution pattern. Advanced NMR techniques such as COSY, HMQC, and HMBC can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. mdpi.comresearchgate.net

Table 2: Representative NMR Data for Pyridine and Related Structures

| Nucleus | Compound Type | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | Pyridine Hydrochloride | ~7.0 - 9.0 | Downfield shift compared to free base. pw.edu.pl |

| ¹H | Hydrazide Protons | Variable | Can appear as broad singlets; position is solvent and concentration dependent. researchgate.net |

| ¹³C | Pyridine Ring Carbons | ~120 - 150 | Chemical shifts are sensitive to substituents. rsc.org |

Note: Specific chemical shifts for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through fragmentation analysis of this compound.

The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule peak, [M+H]⁺, in techniques like electrospray ionization) corresponding to its molecular weight. PubChem lists the molecular weight of this compound as 145.59 g/mol and its monoisotopic mass as 145.0406750 Da. nih.gov

Fragmentation analysis, often performed in tandem mass spectrometry (MS/MS), provides a "fingerprint" of the molecule. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to confirm the structure of the compound. For this compound, expected fragmentation pathways would involve the cleavage of the N-N bond of the hydrazinyl group and fragmentation of the pyridine ring. This data is invaluable for confirming the identity of the compound and for distinguishing it from isomers. The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful, allowing for the separation of components in a mixture prior to their individual mass analysis. nih.gov

Future Research Directions and Translational Perspectives

Emerging Applications in Advanced Technologies

The utility of 3-Hydrazinylpyridine (B1311347) hydrochloride extends beyond traditional chemical synthesis into the realm of advanced materials and sensor technology. Its derivatives, particularly fused heterocyclic systems like pyrazolo[3,4-b]pyridines, are at the forefront of this research. researchgate.net These complex molecules can be synthesized using precursors such as 3-Hydrazinylpyridine hydrochloride. researchgate.net

Key emerging applications include:

Chemosensors: Pyrazolo[3,4-b]pyridine derivatives are being developed for use as chemosensors, which are materials designed to detect specific chemical species. researchgate.net For instance, optical chemosensors based on related hydrazinylpyridine structures have been designed for the selective detection of ions like carbonate in aqueous solutions. researchgate.net These sensors can produce a visual color change, indicating the presence of the target ion. researchgate.net

Corrosion Inhibitors: Research has shown that these derivatives can also function as effective corrosion inhibitors for metals such as mild steel. researchgate.net Organic compounds, including those derived from hydrazino-s-triazine, can form a protective film on the metal's surface, blocking the active sites where corrosion occurs. mdpi.com This application is critical for extending the lifespan of industrial materials and infrastructure. mdpi.com

Development of Targeted Therapies and Materials

The structural framework of this compound serves as a foundational scaffold for creating specialized molecules aimed at specific biological targets and material functionalities.

Targeted Therapies

In medicinal chemistry, this compound is a key starting material for synthesizing compounds with significant therapeutic potential. The hydrazine (B178648) group is particularly reactive, allowing for the construction of more complex bioactive molecules.

Derivatives known as pyrazolopyridines are of particular interest as they are bioisosteres of purines, enabling them to fit into the ATP-binding pockets of kinases. nih.gov This makes them effective "hinge-binding" cores for kinase inhibitors, a major class of targeted anti-cancer drugs. nih.gov Research has demonstrated that novel hydrazone derivatives incorporating pyridine (B92270) and isatin (B1672199) moieties exhibit promising antitumor activity against various cancer cell lines. nih.gov Furthermore, related pyrazolo[3,4-b]pyridine structures have been investigated for their neuroprotective and anti-Alzheimer's properties, with some derivatives showing a high and selective binding to amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.netmdpi.com

Advanced Materials

The same versatility that makes this compound valuable in medicine also applies to materials science. Its role as a heterocyclic building block is crucial for creating polymers and organic materials with tailored properties. bldpharm.com

Green Chemistry Approaches in Synthesis and Application

Modern chemical synthesis is increasingly focused on sustainability, and the production of this compound and its derivatives is no exception. Green chemistry principles aim to improve efficiency and reduce the environmental impact of chemical processes.

Recent advancements have focused on creating more sustainable synthesis routes for related hydrazinopyridine compounds. These methods offer significant advantages over traditional procedures, which often require more steps and generate substantial waste. researchgate.net For example, newer methods for synthesizing 3-chloro-2-hydrazinopyridine, a related intermediate, have simplified reaction conditions, achieving high yields without the need for heating, thus saving energy. researchgate.net

Further green approaches in the synthesis of pyrazolo[3,4-b]pyridines include the use of nanocatalysts, microwave-assisted reactions, and multicomponent reactions, which streamline processes and reduce solvent use. researchgate.net One efficient method involves using KF-alumina as a catalyst, which can be easily handled and recycled. researchgate.net

Interdisciplinary Research Opportunities

The diverse potential of this compound creates a fertile ground for collaboration across multiple scientific disciplines. Future breakthroughs will likely emerge from the intersection of chemistry, biology, materials science, and engineering.

Medicinal Chemistry and Computational Biology: Computational scientists can model interactions between novel pyrazolopyridine derivatives and biological targets like kinases or amyloid plaques. This can guide medicinal chemists in synthesizing the most promising candidates for treating cancer or neurodegenerative diseases.

Materials Science and Chemical Engineering: As new materials like chemosensors and corrosion inhibitors are developed from this compound, chemical engineers will be needed to devise scalable, cost-effective, and green manufacturing processes.

Organic Synthesis and Nanotechnology: There is an opportunity to combine the synthesis of novel heterocyclic compounds with nanotechnology. For example, attaching pyrazolopyridine-based chemosensors to nanoparticles could enhance their sensitivity and selectivity for environmental or diagnostic applications.

By fostering these interdisciplinary partnerships, the scientific community can fully unlock the translational potential of this compound, turning a versatile chemical building block into next-generation technologies and therapies.

Q & A

Q. What are the recommended safety protocols for handling 3-Hydrazinylpyridine hydrochloride in laboratory settings?

- Methodological Answer: Researchers must adhere to strict safety measures:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use closed systems or fume hoods to avoid inhalation of aerosols .

- Waste Disposal: Segregate waste into designated containers for halogenated organic compounds and coordinate with certified waste management services to ensure compliance with environmental regulations .

- Emergency Preparedness: Ensure access to safety showers, eye-wash stations, and dust respirators. Document first-aid procedures, including decontamination steps for skin/eye exposure .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer:

- Hydrazine Functionalization: React 3-chloropyridine with hydrazine under reflux in anhydrous ethanol, followed by HCl gas treatment to precipitate the hydrochloride salt. Monitor reaction progress via TLC (silica gel, methanol:ethyl acetate 1:4) .

- Purification: Recrystallize the crude product using ethanol-water mixtures to remove unreacted hydrazine. Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

- Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 reverse-phase column with UV detection at 254 nm. Compare retention times against a certified reference standard .

- Mass Spectrometry (MS): Perform ESI-MS in positive-ion mode to confirm the molecular ion peak at m/z corresponding to [C₅H₇N₃·HCl + H]⁺ .

- Elemental Analysis: Validate chloride content via argentometric titration, targeting a 1:1 molar ratio of hydrazinylpyridine to HCl .

Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying storage conditions?

- Methodological Answer:

- Systematic Stability Studies:

- Accelerated Degradation Testing: Store samples at 40°C/75% relative humidity for 6 months. Analyze degradation products (e.g., pyridine derivatives) via LC-MS .

- Long-Term Stability: Compare -20°C (crystalline solid) vs. 4°C (solution in anhydrous DMSO) storage. Monitor hygroscopicity-driven decomposition using Karl Fischer titration .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace moisture, light exposure) and standardize storage protocols .

Q. How should researchers design experiments to investigate the reactivity of this compound in novel coupling reactions?

- Methodological Answer:

- Mechanistic Screening:

- Catalytic Conditions: Test palladium (Pd(OAc)₂), copper (CuI), or enzyme-mediated systems in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize solvent (DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) combinations .

- Kinetic Profiling: Use in-situ IR spectroscopy to track hydrazine liberation and intermediate formation. Correlate reaction rates with electronic effects (Hammett plots) .

- Controlled Variables: Maintain inert atmospheres (Ar/N₂) to prevent oxidation. Pre-dry reagents over molecular sieves to mitigate side reactions .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility profiles of this compound be addressed?

- Methodological Answer:

- Standardized Solubility Assays: Use the shake-flask method in USP buffers (pH 1.2–7.4) at 25°C. Centrifuge suspensions at 10,000 rpm for 10 min and quantify supernatant concentration via UV-Vis .

- Particle Size Analysis: Characterize crystallinity (PXRD) and particle size (DLS) to assess how morphology impacts solubility. Compare micronized vs. bulk material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro